1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride 1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride
Brand Name: Vulcanchem
CAS No.: 129178-31-0
VCID: VC0163180
InChI: InChI=1S/C20H19N3O.ClH/c1-16-9-11-17(12-10-16)21-18-7-3-4-8-19(18)22-20(24)15-23-13-5-2-6-14-23;/h2-14,21H,15H2,1H3;1H
SMILES: CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C[N+]3=CC=CC=C3.[Cl-]
Molecular Formula: C20H21ClN3O-
Molecular Weight: 353.8 g/mol

1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride

CAS No.: 129178-31-0

Main Products

VCID: VC0163180

Molecular Formula: C20H21ClN3O-

Molecular Weight: 353.8 g/mol

1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride - 129178-31-0

CAS No. 129178-31-0
Product Name 1-(2-((2-((4-Methylphenyl)amino)phenyl)amino)-2-oxoethyl)pyridinium chloride
Molecular Formula C20H21ClN3O-
Molecular Weight 353.8 g/mol
IUPAC Name N-[2-(4-methylanilino)phenyl]-2-pyridin-1-ium-1-ylacetamide;chloride
Standard InChI InChI=1S/C20H19N3O.ClH/c1-16-9-11-17(12-10-16)21-18-7-3-4-8-19(18)22-20(24)15-23-13-5-2-6-14-23;/h2-14,21H,15H2,1H3;1H
Standard InChIKey HBJJQXPYCMOZKH-UHFFFAOYSA-M
SMILES CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C[N+]3=CC=CC=C3.[Cl-]
Canonical SMILES CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C[N+]3=CC=CC=C3.[Cl-]
Synonyms N-[2-[(4-methylphenyl)amino]phenyl]-2-pyridin-1-yl-acetamide chloride
PubChem Compound 3075886
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator